molecular formula C8H6ClFOS B14041586 4-Chloro-3-fluoro-2-(methylthio)benzaldehyde

4-Chloro-3-fluoro-2-(methylthio)benzaldehyde

Cat. No.: B14041586
M. Wt: 204.65 g/mol
InChI Key: ABCPXGGSBCIWSK-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6ClFOS It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-2-(methylthio)benzaldehyde typically involves multi-step reactions. One common method includes the Friedel-Crafts acylation followed by a series of substitutions and reductions . The starting material, such as 4-bromo-2-chloro-6-methylbenzenamine, undergoes a series of reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-2-(methylthio)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogens.

Major Products Formed

    Oxidation: 4-Chloro-3-fluoro-2-(methylthio)benzoic acid.

    Reduction: 4-Chloro-3-fluoro-2-(methylthio)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-fluoro-2-(methylthio)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) and the electron-donating methylthio group can influence its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluoro-3-(methylthio)benzaldehyde: Similar structure but different substitution pattern.

    4-Chloro-3-fluoro-2-(methylthio)benzoic acid: Oxidized form of the aldehyde.

    4-Chloro-3-fluoro-2-(methylthio)benzyl alcohol: Reduced form of the aldehyde.

Uniqueness

4-Chloro-3-fluoro-2-(methylthio)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The combination of chlorine, fluorine, and methylthio groups provides a distinct set of properties that can be leveraged in various chemical and biological contexts.

Properties

Molecular Formula

C8H6ClFOS

Molecular Weight

204.65 g/mol

IUPAC Name

4-chloro-3-fluoro-2-methylsulfanylbenzaldehyde

InChI

InChI=1S/C8H6ClFOS/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3

InChI Key

ABCPXGGSBCIWSK-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1F)Cl)C=O

Origin of Product

United States

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